Azilsartan Kamedoxomil is a prodrug of Azilsartan, classified as an Angiotensin II Receptor Blocker (ARB) [, , ]. In scientific research, Azilsartan Kamedoxomil serves as a valuable tool for investigating the renin-angiotensin system (RAS), particularly the role of the Angiotensin II type 1 receptor (AT1) in various physiological and pathological processes [, ].
Azilsartan kamedoxomil is derived from azilsartan, which itself is an active pharmaceutical ingredient. The compound is classified as an angiotensin II receptor antagonist and is utilized in the treatment of hypertension. Its development was aimed at providing a more effective and longer-lasting option for blood pressure management compared to existing medications.
The synthesis of azilsartan kamedoxomil involves several key steps, starting from simpler chemical precursors. The following outlines the primary synthetic route:
This multi-step process highlights the complexity involved in synthesizing azilsartan kamedoxomil, emphasizing the need for precise control over reaction conditions to achieve high yields and purity.
The molecular structure of azilsartan kamedoxomil can be described as follows:
The three-dimensional arrangement of atoms within the molecule allows for specific interactions with the angiotensin II receptor, facilitating its blocking action .
Azilsartan kamedoxomil participates in several key chemical reactions during its synthesis and potential metabolic pathways:
These reactions not only illustrate the synthetic pathway but also highlight the reactivity of functional groups within azilsartan kamedoxomil .
Azilsartan kamedoxomil exerts its antihypertensive effects primarily through selective inhibition of the angiotensin II type 1 receptor. The mechanism can be summarized as follows:
This dual mechanism contributes to its effectiveness in managing hypertension while minimizing side effects commonly associated with other antihypertensives .
Azilsartan kamedoxomil possesses several notable physical and chemical properties:
These properties are crucial for formulation development and determining appropriate storage conditions for pharmaceutical use .
Azilsartan kamedoxomil is primarily used in clinical settings for:
Research continues into other potential applications within cardiovascular health and beyond, reflecting its importance as a therapeutic agent in modern medicine .
The synthesis of Azilsartan Kamedoxomil (chemical name: (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-([2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylate potassium salt) relies on strategically designed intermediates that ensure structural fidelity and minimize impurities. The critical intermediates include:
Table 1: Key Intermediates and Their Functions in Azilsartan Synthesis
Intermediate | Chemical Name/Role | Yield | Function |
---|---|---|---|
32 | Benzylamine alkylation product | 78% | Introduces biphenyl scaffold |
34 | 2,3-Diaminobenzoate | 64% | Enables benzimidazole ring closure |
38 | Oxadiazolone derivative | 52% | Forms the acidic pharmacophore |
39 | Azilsartan free acid (TAK-536) | 94% | Active moiety for prodrug formation |
Four major related substances (impurities) identified during synthesis include azilsartan N-medoxomil (9), dimedoxomil (10), methoxy analogue (11), and amide methyl ester (12). These arise from incomplete esterification, over-alkylation, or residual solvents [1] [3].
Industrial synthesis faces challenges like Azilsartan’s poor solubility in protic solvents (e.g., methanol), which impedes potassium salt formation. A patented innovation addresses this by forming a soluble triethylamine salt intermediate:
Table 2: Solvent/Catalyst Systems for Potassium Salt Formation
System | Catalyst/Reagent | Solvent | Yield | Purity | Advantage |
---|---|---|---|---|---|
Traditional | KOH (excess) | Acetone (18 vol) | <80% | <99% | High solvent consumption |
Triethylamine salt | Triethylamine | Ethyl acetate/acetone | 94–95% | >99.5% | Solubilization, lower solvent vol |
Pyridinium salt | Pyridine | Acetone | 93% | 99.4% | Alternative to triethylamine |
This method reduces solvent volume by 50% compared to traditional acetone reflux (18 volumes → 7 volumes) and avoids high-temperature operations that promote impurities [4].
While direct mechanochemical synthesis of Azilsartan Kamedoxomil remains unexplored, analytical green chemistry principles have been implemented to reduce environmental impact:
Table 3: Green Solvent Systems in Azilsartan Analysis
Method | Solvent System | Volume/Batch | AGREE Score | Key Innovation |
---|---|---|---|---|
HPTLC | Ethanol-water (70:30) | 50 mL | 0.78 | Avoids teratogenic solvents |
MLC | SDS/buffer (pH 3.5) | 20 mL | 0.85 | Extraction-free plasma analysis |
RP-HPLC | Ethanol-phosphate buffer | 100 mL | 0.75 | Multipurpose FDC analysis |
Although biocatalysis for Azilsartan-specific intermediates is not reported in the literature surveyed, chemometric modeling optimizes reaction conditions to minimize waste:
Emerging opportunities include lipase-catalyzed resolution of benzimidazole precursors or transaminase-mediated asymmetric synthesis of biphenyl intermediates – areas yet unexplored for Azilsartan.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7